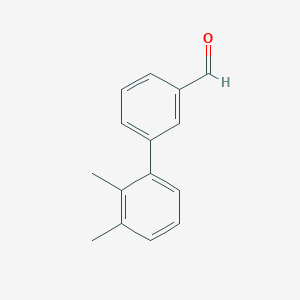

3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE

Description

BenchChem offers high-quality 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-5-3-8-15(12(11)2)14-7-4-6-13(9-14)10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDGVGAPOMGLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698690 | |

| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885964-91-0 | |

| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Substituted Biaryl Aldehyde Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary

The 3-substituted biaryl aldehyde scaffold represents a "privileged structure" in modern drug discovery, serving two distinct but critical roles: as a versatile linchpin intermediate for late-stage diversification and as a reversible covalent warhead in targeted protein modulation. Unlike their 4-substituted (para) counterparts, which often suffer from poor solubility due to planar stacking, 3-substituted (meta) biaryls introduce a vector "kink" that enhances solubility and allows access to globular binding pockets.

This guide provides a rigorous technical analysis of the synthesis, purification, and medicinal application of these derivatives, moving beyond basic textbook definitions to address the specific challenges of regioselectivity, metabolic stability (Aldehyde Oxidase liability), and reversible covalent binding kinetics.

Structural Significance & Pharmacophore Analysis[1]

The "Meta-Kink" Effect

In medicinal chemistry, the topology of a scaffold dictates its physicochemical properties.

-

Para-Biaryls (Linear): Tend to adopt planar conformations that encourage

stacking, leading to high crystallinity and poor aqueous solubility. -

Meta-Biaryls (3-Substituted): The

bond angle introduces non-planarity. This "kink" disrupts crystal packing, significantly improving solubility—a critical parameter for oral bioavailability (Lipinski’s Rule of 5). Furthermore, this vector orientation allows substituents to probe distinct sub-pockets that are inaccessible to linear scaffolds.

The Dual Role of the Aldehyde

The aldehyde functionality at the 3-position serves two strategic purposes:

| Role | Mechanism | Key Application |

| Synthetic Linchpin | High electrophilicity allows rapid conversion to amines, nitriles, or heterocycles. | Library generation, Fragment-Based Drug Discovery (FBDD). |

| Pharmacophoric Warhead | Forms a reversible Schiff base (imine) with nucleophilic lysine or N-terminal valine residues.[1] | Voxelotor (GBT440) for Sickle Cell Disease; Covalent Kinase Inhibitors.[2] |

Synthetic Architectures: The Suzuki-Miyaura Protocol

The most robust route to 3-substituted biaryl aldehydes is the Suzuki-Miyaura cross-coupling of 3-formylphenylboronic acid with aryl halides. While seemingly standard, the presence of the aldehyde presents specific challenges: it is susceptible to oxidation (to carboxylic acid) and can participate in side reactions (Cannizzaro) under strongly basic conditions.

Catalyst & Ligand Selection

-

Catalyst:

is preferred over -

Base: Weaker bases like

or

Visualization: Synthesis Decision Tree

The following diagram outlines the logical workflow for synthesizing these scaffolds, accounting for substrate sensitivity.

Figure 1: Decision tree for the synthesis of 3-substituted biaryl aldehydes, selecting conditions based on substrate stability.

Purification Strategy: The Bisulfite Adduct Method[4][5][6]

Chromatography of aldehydes can be difficult due to "streaking" on silica gel caused by their polarity and potential for oxidation. A self-validating purification method utilizes the formation of water-soluble bisulfite adducts.

Mechanism of Action

The aldehyde reacts reversibly with sodium bisulfite (

Protocol Validation:

-

Formation: Shake crude organic mixture with saturated aqueous

. -

Separation: Discard organic layer (impurities).

-

Regeneration: Treat aqueous layer with mild base (

) or acid to reverse the equilibrium, releasing pure aldehyde.

Medicinal Chemistry Applications

Late-Stage Diversification

The 3-biaryl aldehyde is a branching point. The following diagram illustrates the divergent synthesis pathways available from this single intermediate.

Figure 2: Divergent synthesis pathways transforming the aldehyde linchpin into diverse pharmacological classes.

Case Study: Voxelotor (GBT440)

Voxelotor exemplifies the use of a biaryl aldehyde as a reversible covalent inhibitor .

-

Target: Hemoglobin S (HbS).

-

Mechanism: The aldehyde group forms a reversible Schiff base (imine) with the N-terminal valine of the Hb

-chain.[1] This stabilizes the oxygenated state of Hb, preventing polymerization (sickling). -

Why Reversible? Irreversible binding would permanently disable the hemoglobin. The equilibrium (

) allows the drug to modulate affinity without toxicity [1].

The Metabolic Liability: Aldehyde Oxidase (AO)

A critical failure mode in developing aldehyde-containing drugs is metabolism by Aldehyde Oxidase (AO) .[3][4] Unlike CYP450s, AO is a cytosolic enzyme that oxidizes aldehydes to carboxylic acids and aza-heterocycles to lactams.

-

Risk: Rapid clearance (

) and short half-life. -

Mitigation: Steric hindrance near the aldehyde (e.g., ortho-substitution) can reduce AO affinity [2].

Experimental Protocols

Protocol A: Suzuki Coupling for 3-Biaryl Aldehydes

This protocol is optimized for 1.0 mmol scale.

-

Setup: In a 20 mL microwave vial or pressure tube, combine:

-

Aryl Bromide (1.0 equiv)

-

3-Formylphenylboronic acid (1.2 equiv)

- (0.05 equiv, 5 mol%)

-

Potassium Carbonate (

) (2.0 equiv)

-

-

Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 5 mL total). Note: Degas solvent with

for 10 mins prior to addition. -

Reaction: Seal and heat at 80°C for 4-12 hours. Monitor by TLC (Visualize with 2,4-DNP stain—aldehydes turn orange/red).

-

Workup (Bisulfite Method):

-

Dilute with EtOAc (20 mL).

-

Add saturated aqueous

(20 mL). Shake vigorously for 5 minutes. -

Wash aqueous layer with EtOAc (

) to remove non-aldehyde impurities. -

Basify aqueous layer to pH ~9-10 using solid

or -

Extract the liberated aldehyde into EtOAc (

). -

Dry (

) and concentrate.

-

Protocol B: Reductive Amination (Derivatization)

-

Dissolve 3-biaryl aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane).

-

Add Sodium Triacetoxyborohydride (

, 1.5 equiv). -

Stir at RT for 2-4 hours. Note: STAB is milder than Cyanoborohydride and avoids toxic cyanide byproducts.

References

-

Voxelotor: A First-in-Class, Reversible Covalent Aldehyde Drug. Drug Hunter.[7] Available at: [Link]

-

Aldehyde oxidase and its importance in novel drug discovery. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voxelotor: A Ray of Hope for Sickle Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Workup [chem.rochester.edu]

- 7. drughunter.com [drughunter.com]

Targeting the Transient: Engineering Novel Biaryl Benzaldehyde Scaffolds for Reversible Covalent Drug Discovery

Executive Summary

The pharmaceutical industry has historically viewed aldehyde moieties as "structural alerts" due to potential metabolic instability and non-specific toxicity. However, the FDA approval of Voxelotor (GBT440) has catalyzed a renaissance in aldehyde-based medicinal chemistry. This guide dissects the biaryl benzaldehyde scaffold —a privileged structure that combines the geometric versatility of biaryl systems with the tunable reactivity of an aromatic aldehyde.

By leveraging reversible covalent chemistry , these scaffolds offer a "Goldilocks" binding modality: strong enough to achieve high potency (via covalent bond formation) yet transient enough to mitigate off-target immunogenicity (via reversibility). This whitepaper provides a blueprint for designing, synthesizing, and validating these scaffolds, moving beyond theoretical potential to actionable bench protocols.

Structural Anatomy & Rational Design

The "Address and Message" Concept

In rational drug design, the biaryl benzaldehyde scaffold functions through a bipartite mechanism:

-

The Biaryl Core (The Address): Provides the geometric framework to navigate the protein binding pocket. The dihedral angle between aryl rings allows for induced fit, positioning the molecule with high specificity.

-

The Aldehyde Warhead (The Message): A soft electrophile that reacts with nucleophilic residues (specifically Lysine

-amines or N-terminal

The Critical Role of the Ortho-Hydroxyl Group

A key insight from Voxelotor's development is the necessity of an ortho-hydroxyl group relative to the aldehyde.

-

Mechanism: The hydroxyl group functions as a hydrogen bond donor to the imine nitrogen formed upon reaction with the protein.

-

Thermodynamic Consequence: This intramolecular hydrogen bond (IMHB) significantly stabilizes the Schiff base adduct, shifting the equilibrium toward the bound state (

increases) while maintaining reversibility. -

Metabolic Shielding: The IMHB also reduces the electrophilicity of the aldehyde toward non-specific glutathione conjugation, improving the safety profile.

Design Decision Matrix

Before synthesis, apply this logic flow to validate your scaffold design:

Figure 1: Decision matrix for initiating a biaryl benzaldehyde program. Note the critical checkpoint for nucleophile proximity.

Case Study: Hemoglobin Modulation (Sickle Cell Disease)

Voxelotor exemplifies the successful application of this scaffold.[1][2][3] In Sickle Cell Disease (SCD), deoxygenated Hemoglobin S (HbS) polymerizes, causing red blood cell sickling.[4]

-

Target: N-terminal valine of the HbS

-chain. -

Mechanism: Voxelotor forms a reversible Schiff base with the valine nitrogen. This locks HbS in the high-affinity oxygenated state (R-state), preventing polymerization.

-

Selectivity: The biaryl tail binds in a specific hydrophobic pocket between the

-subunits, ensuring the aldehyde only reacts with the specific N-terminal valine, not random surface lysines.

Synthetic Methodologies

The synthesis of biaryl benzaldehydes is dominated by Palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the gold standard due to its tolerance of the aldehyde functional group.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 2-hydroxy-biaryl-benzaldehyde derivative. Scale: 1.0 mmol.

Reagents:

-

Aryl Halide: 1.0 equiv (e.g., 5-bromo-2-hydroxybenzaldehyde)

-

Boronic Acid: 1.2 equiv (e.g., Phenylboronic acid derivative)

-

Catalyst: Pd(dppf)Cl

·DCM (3 mol%) - Chosen for robustness against oxidation. -

Base: K

CO -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Setup: In a 20 mL microwave vial or round-bottom flask, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.03 mmol).

-

Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes. Explanation: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and aqueous K

CO -

Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.

-

Self-Validation: The aldehyde peak (~10.0 ppm) in

H NMR must remain intact. If reduction to alcohol occurs, check solvent purity (avoid NaBH

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na

SO -

Purification: Flash column chromatography on silica gel.

Synthetic Pathway Visualization

Figure 2: Simplified Suzuki-Miyaura pathway for biaryl benzaldehyde construction.

Experimental Validation: Schiff Base Kinetics

Trustworthiness in this field requires proving that your molecule forms a reversible bond.

Assay: UV-Vis Time-Course Spectrometry

Principle: The formation of a Schiff base results in a bathochromic shift (red shift) compared to the free aldehyde due to extended conjugation.

Protocol:

-

Preparation: Prepare a 100

M solution of the biaryl benzaldehyde in PBS (pH 7.4) containing 1% DMSO. -

Nucleophile Addition: Add a 10-fold excess (1 mM) of a model amine (e.g., Valine methyl ester or a Lysine-containing peptide).

-

Measurement: Immediately monitor absorbance spectra (250–500 nm) every 60 seconds for 1 hour at 37°C.

-

Data Analysis:

-

: Plot the change in absorbance at

-

Reversibility Check: After equilibrium (plateau), dilute the sample 100-fold. If reversible, the spectrum should revert toward the free aldehyde profile over time.

-

: Plot the change in absorbance at

Quantitative Data Summary (Example)

Table 1: Comparative Kinetics of Benzaldehyde Scaffolds

| Scaffold Type | Substituent (Ortho) | Stability Note | ||

| Phenyl-Benzaldehyde | H | 150 | 12 min | Hydrolyzes rapidly (Low occupancy) |

| Biaryl-Benzaldehyde | H | 450 | 10 min | Moderate stability via hydrophobic packing |

| Biaryl-Benzaldehyde | OH (Salicylaldehyde) | 2,500 | 5 min | High stability (H-bond lock) |

Mechanism of Action: The Molecular Handshake

Understanding the precise interaction is vital for optimization.

Figure 3: Reversible covalent binding mechanism. The equilibrium is driven by water elimination and stabilized by the ortho-hydroxyl group.

References

-

Voxelotor (GBT440) for Sickle Cell Disease

-

Reversible Covalent Inhibitors Review

- Source: Journal of Medicinal Chemistry

- Title: Targeted Covalent Inhibitors: All-Eyes on the Electrophile

-

URL:[Link]

-

Suzuki Coupling Protocol

-

Aldehydes in Drug Discovery

-

Voxelotor Mechanism of Action

Sources

- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor. [scholars.duke.edu]

- 4. Model-informed drug development of voxelotor in sickle cell disease: Exposure-response analysis to support dosing and confirm mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

2,3-dimethylphenyl substituted aromatic aldehydes

An In-depth Technical Guide to 2,3-Dimethylphenyl Substituted Aromatic Aldehydes: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The 2,3-dimethylphenyl structural motif is a cornerstone in modern medicinal chemistry, offering a unique combination of steric and electronic properties that are highly valuable in the design of novel therapeutics. When coupled with a reactive aldehyde functionality, these molecules transform into powerful intermediates for constructing complex, biologically active compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of . We will delve into robust synthetic methodologies, critical characterization techniques, and pivotal applications, with a special focus on their role as key building blocks and bioisosteric scaffolds in drug discovery.

The Strategic Importance of the 2,3-Dimethylphenyl Moiety

In the intricate process of drug design, the specific arrangement of atoms and functional groups on an aromatic ring can profoundly influence a molecule's pharmacological profile. The 2,3-dimethylphenyl group is not merely a passive scaffold; its distinct features are often exploited to achieve specific design objectives:

-

Conformational Restriction: The presence of an ortho-methyl group introduces significant steric hindrance. This can lock the phenyl ring into a preferred orientation relative to the rest of the molecule. Such conformational rigidity can be crucial for enhancing binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding.

-

Metabolic Shielding: The methyl groups can sterically block adjacent positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic shielding" can increase the compound's half-life and improve its overall pharmacokinetic profile.

-

Modulation of Physicochemical Properties: The addition of two methyl groups increases the lipophilicity (LogP) of the molecule. This property is critical for tuning a drug candidate's ability to cross cell membranes and reach its site of action.

-

Bioisosteric Replacement: The 2,3-disubstituted pattern can serve as a bioisostere for other chemical groups, allowing chemists to fine-tune a lead compound's properties to overcome challenges like toxicity or poor bioavailability while retaining desired activity.[1][2] A bioisostere is a molecule or group that results from exchanging an atom or group of atoms with another, leading to a new molecule with similar biological properties to the parent compound.[1]

The aldehyde group, in turn, is a versatile chemical handle. Its reactivity allows for a vast array of subsequent chemical transformations, making these compounds ideal starting points for building libraries of diverse molecules for biological screening.[3][4]

Synthetic Pathways and Methodologies

The efficient synthesis of is paramount for their use in research and development. Several reliable methods have been established, each with its own advantages depending on the desired final structure and available starting materials.

Grignard-Based Formylation of 2,3-Dimethylhalobenzene

One of the most direct and fundamental methods for producing 2,3-dimethylbenzaldehyde involves the use of a Grignard reagent. This classic organometallic reaction provides a robust route to the core aldehyde structure.[5]

The causality behind this protocol is straightforward: 2,3-dimethylbromobenzene is converted into a highly nucleophilic Grignard reagent by reaction with magnesium metal. This organometallic species then attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF), which serves as the formyl group source. A subsequent acidic workup hydrolyzes the intermediate to yield the final aldehyde.[5]

-

Grignard Reagent Formation: Under a nitrogen atmosphere, add magnesium turnings (1.0-1.1 molar equivalents) to a flask containing anhydrous tetrahydrofuran (THF).

-

Slowly add 2,3-dimethylbromobenzene (1.0 molar equivalent) to initiate the reaction. The mixture is then refluxed for 1-5 hours to ensure complete formation of the 2,3-dimethylphenylmagnesium bromide Grignard reagent.

-

Formylation: Cool the reaction mixture to 0-30°C. A solution of N,N-dimethylformamide (DMF) (1.0-2.0 molar equivalents) in THF is added dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-5 hours.

-

Hydrolysis and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (1.0-10.0 molar equivalents) and stir for 1 hour.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified via silica gel column chromatography to yield pure 2,3-dimethylbenzaldehyde.

Grignard-based synthesis of 2,3-dimethylbenzaldehyde.

Synthesis via Bromomethylation and Alkylation

For more complex aldehydes, such as those with an extended alkyl chain, a multi-step approach involving bromomethylation followed by alkylation is effective. This method was used to prepare derivatives like 2,2-dimethyl-3-(2,5-dimethylphenyl)propanal and can be adapted for the 2,3-isomer.[6][7]

The rationale here is to first install a reactive bromomethyl group onto the aromatic ring. This electrophilic handle is then used in a subsequent nucleophilic substitution reaction with the enolate of an aldehyde (isobutyraldehyde in this case), facilitated by a strong base and a phase-transfer catalyst to build the final carbon skeleton.[6]

-

Bromomethylation: To a mixture of the substituted aromatic compound (e.g., o-xylene), paraformaldehyde, and glacial acetic acid, rapidly add a 40 wt% solution of HBr in acetic acid.

-

Maintain the mixture at 50°C for 2 hours, then pour it into water. The resulting bromomethylated product is filtered and dried. Caution: Bromomethylated products are often lachrymatory and toxic; work in a well-ventilated fume hood with appropriate personal protective equipment.

-

Alkylation: Suspend powdered NaOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in toluene under a nitrogen atmosphere at 70°C.

-

A mixture of the bromomethylated aromatic compound and isobutyraldehyde is added dropwise to the suspension with vigorous stirring.

-

The reaction is maintained at 70°C until completion (monitored by GC).

-

After completion, the mixture is filtered to remove salts, and the filtrate is washed with water. The organic layer is then dried and concentrated, and the final aldehyde is purified by chromatography or distillation.

Two-step synthesis via bromomethylation and alkylation.

Characterization and Analytical Data

Unambiguous structural confirmation of the synthesized aldehydes is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is a hallmark of the aldehyde C=O carbonyl stretch.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most informative technique. Key signals include:

-

A singlet for the aldehyde proton (CHO) far downfield, typically between δ 9-10 ppm.

-

Singlets for the two distinct aromatic methyl groups (Ar-CH₃), usually between δ 2.2-2.5 ppm.

-

A multiplet pattern in the aromatic region (δ 7.0-7.4 ppm) corresponding to the three protons on the substituted phenyl ring.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: This technique confirms the carbon skeleton, with the aldehyde carbonyl carbon appearing as a highly deshielded signal around δ 190-200 ppm.

| Compound Name | Key Spectroscopic Data | Source |

| 2-(2,3-dimethylphenyl)-1-propanal | ¹H NMR (CDCl₃): δ 2.29 (s, 3H, Ar-CH₃), 2.50 (s, 3H, Ar-CH₃), 7.03-7.10 (m, 2H, Ar-H), 7.29-7.32 (m, 1H, Ar-H). (Aldehyde proton and other signals not fully detailed in source). | [8] |

| 2,2-Dimethyl-3-(2,5-dimethylphenyl)propanal | IR (KBr, cm⁻¹): 1726 (C=O). ¹H NMR (400 MHz, CDCl₃): δ 1.01 (s, 6H, C(CH₃)₂), 2.71 (d, 6H, Ar-CH₃), 2.81 (s, 2H, Ar-CH₂). (Aldehyde proton not detailed in source). | [6] |

Applications in Drug Discovery and Beyond

The true value of is realized in their application as versatile intermediates in the synthesis of high-value molecules.

Key Intermediate in Medetomidine Synthesis

A prominent application is in the synthesis of Medetomidine, a potent and selective α₂-adrenergic receptor agonist used as a veterinary sedative and analgesic.[8][9] The active enantiomer, dexmedetomidine, is also used in human medicine for sedation in intensive care settings. The synthesis of this important drug relies on intermediates derived directly from 2,3-dimethylphenyl substituted aldehydes or their precursors.[5][8] For example, 2-(2,3-dimethylphenyl)-1-propanal is a direct precursor used in forming the imidazole ring of the final drug.[8]

Role of the aldehyde as a key intermediate for Medetomidine.

Scaffolds for Bioisosteric Design and Library Synthesis

Beyond specific targets, these aldehydes are ideal starting points for creating libraries of novel compounds for high-throughput screening. The aldehyde functionality can be readily converted into a multitude of other groups:

-

Reductive Amination: To form amines, which are prevalent in bioactive molecules.

-

Wittig Reaction: To form alkenes, providing a scaffold for further functionalization.

-

Condensation Reactions: To form imines, oximes, or hydrazones, which can themselves be final products or intermediates for heterocyclic synthesis.[3][4]

By leveraging these transformations, medicinal chemists can systematically probe the structure-activity relationship (SAR) of a compound series. The 2,3-dimethylphenyl group serves as a constant anchor, while the derivatives synthesized from the aldehyde group explore the chemical space around it, searching for improved potency, selectivity, or pharmacokinetic properties. This strategic approach, combining a well-chosen aromatic scaffold with a versatile reactive handle, is a powerful paradigm in modern drug discovery.

Conclusion

2,3-Dimethylphenyl substituted aromatic aldehydes are more than simple chemical reagents; they are strategic building blocks that empower medicinal chemists and drug discovery professionals. Their synthesis is well-established, and their characterization is straightforward using standard analytical techniques. The unique steric and electronic properties conferred by the 2,3-dimethyl substitution pattern provide a sophisticated tool for controlling molecular conformation and enhancing metabolic stability. From their crucial role in the synthesis of established drugs like Medetomidine to their potential as foundational scaffolds for future therapeutic agents, these compounds represent a vital asset in the ongoing quest for novel and effective medicines.

References

-

Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25, 1290-1292. [Link]

- US Patent US9126915B2. (2015). Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.

- CN Patent CN105503551A. (2016). Method for preparing 2,3-dimethyl benzaldehyde.

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Klimova, E. I., Martínez, M. G., Klimova, T., de la Cruz, R. C., & Pacheco, G. T. (2005). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 10(4), 499–509. [Link]

-

Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. [Link]

-

PubChem. (n.d.). 2-(3,5-Dimethylphenyl)acetaldehyde. National Center for Biotechnology Information. [Link]

-

Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

PubChem. (n.d.). (2,3-Dimethylphenyl)hydrazine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). List of Various Aromatic Aldehydes. [Link]

-

Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. [Link]

-

Wisdom Lib. (2025). Substituted aromatic aldehydes: Significance and symbolism. [Link]

- US Patent US8246969B2. (2012). Compositions containing aromatic aldehydes and their use in treatments.

-

PubChem. (n.d.). 2,3-Dimethylphenol. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Medetomidine. [Link]

-

National Institutes of Health (NIH). (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]

-

All About Drugs. (n.d.). 5-(Substituted Aldehyde)-2-imino-7-methyl-3-oxo-N-phenyl-1. [Link]

Sources

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. chem-space.com [chem-space.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde For Research [benchchem.com]

- 5. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal - Google Patents [patents.google.com]

- 9. Medetomidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: Strategic Synthesis of 3-(2,3-dimethylphenyl)benzaldehyde via Suzuki-Miyaura Cross-Coupling

For: Researchers, scientists, and drug development professionals.

Abstract

Biaryl scaffolds are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials, prized for their unique conformational properties and biological activities.[1][2][3] This application note provides a comprehensive guide to the synthesis of 3-(2,3-dimethylphenyl)benzaldehyde, a key intermediate for various specialized chemical entities. We present a robust and detailed protocol centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4][5][6] This document delves into the mechanistic underpinnings of the reaction, rationale for reagent selection, a step-by-step experimental procedure, and methods for purification and characterization, designed to ensure reproducibility and high-yield synthesis.

Introduction: The Significance of Biaryl Aldehydes

The biaryl structural unit, characterized by two directly connected aromatic rings, is a cornerstone in modern medicinal chemistry.[2][3] The constrained rotation around the aryl-aryl bond imparts specific three-dimensional structures that are crucial for high-affinity interactions with biological targets.[2] The incorporation of an aldehyde functional group, as in our target molecule 3-(2,3-dimethylphenyl)benzaldehyde, provides a versatile handle for subsequent chemical transformations, enabling the construction of more complex molecular architectures. This makes such compounds valuable intermediates in the synthesis of novel therapeutics and functional materials.

The Suzuki-Miyaura coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5][7] These features make it an ideal choice for the synthesis of intricate molecules like 3-(2,3-dimethylphenyl)benzaldehyde.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[5][8][9] A fundamental understanding of this cycle is critical for troubleshooting and optimizing the reaction. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with an aryl halide (in our case, 3-bromobenzaldehyde). This step, often the rate-determining one, forms a Pd(II) intermediate.[5] The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[10] Aryl bromides offer a good balance of reactivity and stability for many applications.

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (2,3-dimethylphenylboronic acid) to the palladium center.[5] A base is crucial for this step; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[11][12]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Below is a diagram illustrating the catalytic cycle:

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Synthesis of 3-(2,3-dimethylphenyl)benzaldehyde

This protocol is designed for the synthesis of 3-(2,3-dimethylphenyl)benzaldehyde from 3-bromobenzaldehyde and 2,3-dimethylphenylboronic acid.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.85 g | 10.0 | 1.0 |

| 2,3-Dimethylphenylboronic acid | C₈H₁₁BO₂ | 149.98 | 1.80 g | 12.0 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 231 mg | 0.20 | 0.02 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |

| Deionized Water | H₂O | 18.02 | 10 mL | - | - |

Note on Reagent Selection:

-

Aryl Halide: 3-Bromobenzaldehyde is chosen for its good reactivity in Suzuki couplings.[10]

-

Boronic Acid: 2,3-Dimethylphenylboronic acid is the coupling partner. A slight excess (1.2 eq.) is used to ensure complete consumption of the limiting aryl bromide.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, effective, and commercially available catalyst for Suzuki reactions.[10]

-

Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step.[12][13] Other bases like K₃PO₄ or Cs₂CO₃ can also be used, especially for more challenging couplings.[12]

-

Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it effectively dissolves both the organic and inorganic reagents.[9][13]

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification.

Step-by-Step Procedure

Caption: Experimental Workflow for the Synthesis of 3-(2,3-dimethylphenyl)benzaldehyde.

-

Flask Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol), 2,3-dimethylphenylboronic acid (1.80 g, 12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Inert Atmosphere: Fit the flask with a reflux condenser. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

Work-up and Purification

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure 3-(2,3-dimethylphenyl)benzaldehyde.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and assess purity. Expected signals would include the aldehyde proton, aromatic protons, and methyl group protons.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Ineffective base | - Use a fresh batch of catalyst.- Ensure proper degassing of solvents and flushing of the reaction vessel with inert gas.- Try a stronger base such as K₃PO₄ or Cs₂CO₃. |

| Formation of Side Products | - Homocoupling of the boronic acid- Protodeborylation or protodehalogenation | - Use a slight excess of the boronic acid.- Ensure rigorous exclusion of oxygen and water (for protodeborylation). |

| Difficulty in Purification | - Co-elution of starting materials or byproducts | - Optimize the solvent system for column chromatography.- Consider recrystallization if the product is a solid. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-(2,3-dimethylphenyl)benzaldehyde. The protocol detailed in this application note provides a reliable and reproducible procedure for obtaining this valuable biaryl aldehyde in high yield and purity. By understanding the underlying mechanism and paying careful attention to the experimental parameters, researchers can successfully apply this methodology to access a wide range of biaryl compounds for applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Oldfield, L. F., & Biscoe, M. R. (2014). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (2024, May 22). Suzuki reaction. In Wikipedia. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (8), 249.

-

ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

-

LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross coupling reaction [Video]. YouTube. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

- Le, C. M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 896-904.

- Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(1), 183-188.

- Wang, C., et al. (2022). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. Molecules, 27(15), 4983.

- Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.

- Kumar, A., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.

Sources

- 1. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Sterically Hindered Biaryls

Abstract

The construction of sterically hindered biaryls, particularly those bearing multiple ortho-substituents, is a formidable challenge in modern organic synthesis. These motifs are critical components in pharmaceuticals, advanced materials, and chiral ligands. This guide provides an in-depth analysis and detailed protocols for overcoming the synthetic hurdles associated with sterically congested palladium-catalyzed cross-coupling reactions. We will explore the mechanistic basis for catalyst and ligand selection, offer field-proven experimental procedures for Suzuki-Miyaura and Kumada-Corriu couplings, and provide a framework for troubleshooting common issues, thereby empowering researchers to reliably synthesize these valuable compounds.

The Challenge of Steric Hindrance in Biaryl Synthesis

The formation of a C(sp²)-C(sp²) bond between two sterically encumbered aryl groups is kinetically disfavored. The primary obstacles arise during key steps of the palladium catalytic cycle:

-

Oxidative Addition: The insertion of the Pd(0) catalyst into the aryl halide C-X bond is retarded by bulky ortho-substituents that impede the approach of the metal center.

-

Reductive Elimination: This final, product-forming step is often the rate-limiting step for hindered biaryls. The two bulky aryl groups on the Pd(II) center must orient themselves in a cis-fashion to eliminate, a conformation that is energetically penalized by severe steric repulsion.

Conventional palladium catalysts, such as those employing triphenylphosphine (PPh₃), are often ineffective for these transformations, leading to low or no yield.[1] The development of specialized, bulky, and electron-rich ancillary ligands has been paramount to overcoming these barriers.[2]

The Linchpin of Success: Advanced Ligand Systems

The rational design of phosphine ligands and N-Heterocyclic Carbenes (NHCs) has revolutionized the synthesis of hindered biaryls. These ligands create a specific steric and electronic environment around the palladium center that directly accelerates the slow steps of the catalytic cycle.

Buchwald Biaryl Monophosphine Ligands

Pioneered by Stephen Buchwald, this class of ligands is characterized by a biaryl backbone with a bulky dialkyl- or dicycloalkylphosphine group on one ring and various substituents on the other. Ligands like SPhos and XPhos are exemplary.

-

Mechanism of Action: The immense steric bulk of these ligands promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for efficient oxidative addition.[2] Furthermore, the bulkiness of the ligand forces the two coupling partners into close proximity on the Pd(II) intermediate, thereby facilitating the otherwise difficult reductive elimination step.[1]

N-Heterocyclic Carbene (NHC) Ligands

NHCs are strong σ-donating ligands that form robust bonds with palladium. Their steric properties can be readily tuned by modifying the N-substituents (e.g., IPr, IMes).

-

Mechanism of Action: The strong M-C bond imparts high stability to the catalyst. The steric bulk of NHC ligands, similar to Buchwald-type phosphines, prevents catalyst dimerization and accelerates reductive elimination.[3] NHC-based palladium precatalysts, such as PEPPSI™-IPr, are often air- and moisture-stable, offering practical advantages.[4]

Strategic Reaction Selection and Optimization

The choice of cross-coupling reaction and the optimization of its parameters are critical for success.

Suzuki-Miyaura Coupling: The Workhorse

The Suzuki-Miyaura reaction is the most widely used method due to the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.

-

Key Parameters for Hindered Couplings:

-

Base: Strong, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[5] For particularly challenging couplings, strong alkoxides like sodium tert-butoxide may be necessary, although functional group compatibility must be considered.

-

Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are standard. The addition of a small amount of water can be beneficial in some cases, but for sensitive boronic acids prone to protodeboronation, anhydrous conditions are preferred.[5][6]

-

Temperature: Elevated temperatures (80-120 °C) are often needed to overcome the high activation energy of the coupling.[6]

-

Kumada-Corriu Coupling: The Power Play

The Kumada-Corriu reaction utilizes highly reactive Grignard reagents (R-MgX), making it an excellent choice for coupling with less reactive aryl chlorides.[7][8]

-

Key Parameters for Hindered Couplings:

-

Reactivity: The high nucleophilicity of Grignard reagents facilitates transmetalation, even with hindered substrates.

-

Functional Group Tolerance: This is the primary drawback. Grignard reagents are incompatible with acidic protons (alcohols, amines) and carbonyl groups.[8][9]

-

Solvent: Ethereal solvents like THF or diethyl ether are mandatory to maintain the stability of the Grignard reagent.[7]

-

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura Synthesis of a Tetra-ortho-Substituted Biaryl

This protocol describes the synthesis of 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl from 2-bromo-1,3,5-trimethylbenzene and (2,4,6-trimethylphenyl)boronic acid, adapted from established procedures for sterically hindered substrates.[2][5]

Reaction Scheme:

Materials:

-

2-Bromo-1,3,5-trimethylbenzene (Mesityl bromide) (1.0 equiv)

-

(2,4,6-Trimethylphenyl)boronic acid (Mesitylboronic acid) (1.5 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4.4 mol %)

-

Potassium Phosphate, anhydrous (K₃PO₄) (3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 199 mg), (2,4,6-trimethylphenyl)boronic acid (1.5 mmol, 246 mg), K₃PO₄ (3.0 mmol, 637 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.044 mmol, 21.0 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting aryl bromide is a good indicator of completion.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the pure tetra-ortho-substituted biaryl product.

Protocol 2: Kumada-Corriu Synthesis of a Tri-ortho-Substituted Biaryl

This protocol details the coupling of 2-chlorotoluene with 2-methylphenylmagnesium bromide, a representative example for hindered substrates.[7][10]

Reaction Scheme:

Materials:

-

2-Chlorotoluene (1.0 equiv)

-

2-Methylphenylmagnesium bromide (1.0 M solution in THF) (1.2 equiv)

-

Pd(OAc)₂ (Palladium(II) acetate) (2 mol %)

-

PCy₃ (Tricyclohexylphosphine) or a suitable NHC precursor (e.g., IPr·HCl with a base to generate the carbene in situ) (4 mol %)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and the phosphine ligand or NHC precursor (0.04 mmol). Add anhydrous THF (2 mL) and stir for 15 minutes at room temperature to form the catalyst complex.

-

Reactant Addition: To the catalyst mixture, add 2-chlorotoluene (1.0 mmol, 126.6 mg).

-

Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add the 2-methylphenylmagnesium bromide solution (1.2 mL of 1.0 M solution, 1.2 mmol) dropwise via syringe over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction by GC-MS.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the pure biaryl.

Data Presentation: Ligand and Condition Screening

The choice of ligand and base is paramount for achieving high yields. The following table summarizes typical results for the synthesis of a challenging tetra-ortho-substituted biaryl.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (2 mol%) / Ligand (4 mol%) | Base (3 equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene | 110 | <5 |

| 2 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 95[2] |

| 3 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 92[2] |

| 4 | 2-Chloro-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd-PEPPSI-IPr (3 mol%) | NaOt-Bu | Dioxane | 100 | 88 |

| 5 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | Dioxane | 100 | 45 |

Yields are representative and may vary based on precise reaction conditions and purity of reagents.

Visualization of Key Processes

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The Suzuki-Miyaura catalytic cycle for hindered biaryl synthesis.

Experimental Workflow for Inert Atmosphere Chemistry

Caption: General workflow for setting up a cross-coupling reaction.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Insufficiently strong base.3. Deactivated ligand (e.g., phosphine oxidation).4. Poor quality reagents/solvents (presence of O₂ or H₂O). | 1. Use a Pd(0) source like Pd₂(dba)₃ or a pre-activated catalyst (e.g., Buchwald precatalysts).2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[6]3. Ensure all manipulations are done under a strictly inert atmosphere. Use fresh, high-purity ligands.4. Use freshly distilled or commercially available anhydrous solvents. Degas the reaction mixture thoroughly.[5] |

| Protodeboronation of Boronic Acid | 1. Presence of excess water.2. Reaction temperature is too high or reaction time is too long.3. Base is too strong or nucleophilic. | 1. Use anhydrous conditions and anhydrous base. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).2. Optimize temperature and time; run a time-course study to find the optimal point before significant decomposition occurs.3. Use a non-nucleophilic base like K₃PO₄. |

| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate oxidative homocoupling. | Rigorously deoxygenate the reaction mixture before heating (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent for 15-20 minutes).[6] |

| Dehalogenation of Aryl Halide | 1. Presence of hydride sources.2. Certain ligands/catalyst systems may promote this side reaction. | 1. Ensure solvents are pure and free from potential hydride donors.2. Screen different ligands. Sometimes switching from a phosphine to an NHC-based system (or vice versa) can mitigate this issue. |

Conclusion

The synthesis of sterically hindered biaryls via palladium-catalyzed cross-coupling has transitioned from a niche challenge to a broadly accessible transformation, thanks to decades of research into catalyst development. By understanding the mechanistic roles of bulky, electron-rich ligands like the Buchwald biaryl phosphines and N-heterocyclic carbenes, researchers can rationally select catalytic systems to overcome the high activation barriers inherent to these couplings. The detailed protocols and troubleshooting guides provided herein offer a robust starting point for scientists in academic and industrial settings, enabling the efficient and reliable construction of these sterically complex and highly valuable molecular architectures.

References

-

Reddit. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

-

Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

-

Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

-

Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. [Link]

-

Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction? Reddit. [Link]

-

Kumada coupling. Wikipedia. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

-

Reddit. (2024, September 4). Struggling with Suzuki Reaction. Reddit. [Link]

-

Kumada Coupling. NROChemistry. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

Kumada Coupling. Organic Chemistry Portal. [Link]

-

Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation. PMC. [Link]

-

Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

-

Prieto, M., Mayor, S., Lloyd-Williams, P., & Giralt, E. (2009). Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan. The Journal of Organic Chemistry, 74(23), 9202–9205. [Link]

-

Beyond the Limits of Atropochirality: Design of Highly Conformationally Restrained Biaryls with Bridgehead Phosphine Oxide. PubMed. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Kumada Coupling [organic-chemistry.org]

- 9. Kumada Coupling | NROChemistry [nrochemistry.com]

- 10. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]

Application Notes and Protocols for the Reductive Amination of 3-(2,3-Dimethylphenyl)benzaldehyde

Introduction: The Strategic Importance of Reductive Amination and the Utility of 3-(2,3-Dimethylphenyl)benzaldehyde

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1][2] Its capacity to forge robust carbon-nitrogen bonds in a highly controlled manner makes it an indispensable tool for the construction of diverse amine scaffolds, which are ubiquitous in biologically active molecules.[1][2][3] This one-pot reaction, which seamlessly combines the formation of an imine or iminium ion from a carbonyl compound and an amine with its in-situ reduction, offers a significant advantage over traditional N-alkylation methods that are often plagued by issues of over-alkylation and the use of hazardous reagents.[4]

The substrate, 3-(2,3-dimethylphenyl)benzaldehyde, is a bespoke building block of considerable interest in drug discovery. Its sterically hindered biaryl structure provides a unique three-dimensional framework that can be exploited to probe and occupy specific binding pockets in biological targets. The dimethylphenyl moiety introduces conformational constraints and lipophilic character, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of the final amine product. This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of the reductive amination of 3-(2,3-dimethylphenyl)benzaldehyde, tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights: A Tale of Two Steps in a Single Pot

The reductive amination cascade is a beautifully orchestrated sequence of two principal chemical events: imine/iminium ion formation and subsequent hydride reduction.[5]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of 3-(2,3-dimethylphenyl)benzaldehyde. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby enhancing its electrophilicity. The ensuing hemiaminal intermediate then undergoes dehydration to yield a protonated imine, known as an iminium ion. The rate of this step is often the determining factor for the overall reaction rate.

-

Hydride Reduction: A carefully selected reducing agent, present in the reaction mixture, then delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is irreversible and drives the equilibrium towards the final amine product. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[4]

Sources

- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Note: Functionalization Strategies for 3-(2,3-Dimethylphenyl)benzaldehyde

Executive Summary

This Application Note details the strategic functionalization of 3-(2,3-dimethylphenyl)benzaldehyde (CAS 885964-91-0), a privileged biaryl scaffold. While biaryl systems are ubiquitous in pharmacophores (e.g., Angiotensin II antagonists, kinase inhibitors), this specific congener offers unique advantages: the 2,3-dimethyl substitution pattern provides a specific steric "twist" and metabolic blockade, preventing oxidation at the typically labile para and ortho positions of the distal ring.

This guide moves beyond generic aldehyde chemistry, focusing on protocols optimized for the lipophilicity and solubility profile of this biaryl system. We present validated workflows for Reductive Amination , Oxidation to Carboxylic Acids , and Heterocycle Construction , complete with troubleshooting for "greasy" intermediates common to dimethyl-biaryl synthesis.

Structural Analysis & Chemical Logic

The Scaffold

The molecule consists of a benzaldehyde core substituted at the meta position (C3) with a 2,3-dimethylphenyl group.

-

Electronic Environment: The aldehyde is meta to the biaryl linkage. The electron-donating alkyl groups on the distal ring have a negligible inductive effect on the aldehyde carbonyl, leaving it highly electrophilic and reactive.

-

Steric Environment: The 2,3-dimethyl pattern forces a non-planar conformation (atropisomerism) relative to the central biaryl bond due to steric clash between the C2-methyl and the protons of the benzaldehyde ring.

-

Implication: While the aldehyde itself is accessible, the molecule possesses significant lipophilicity (cLogP ~ 4.2). Standard aqueous workups often result in emulsions; phase separation protocols must be adjusted.

-

Functionalization Roadmap

We define three primary modules for diversification:

-

Module A (Amine Synthesis): Reductive amination to generate secondary/tertiary amines (Library generation).

-

Module B (Acid Synthesis): Pinnick oxidation to access the biaryl carboxylic acid (Amide coupling precursor).

-

Module C (Condensation): Knoevenagel or Wittig reactions to extend the carbon chain.

Visual Workflow (DOT Diagram)

The following diagram outlines the divergent synthesis pathways starting from the core aldehyde.

Figure 1: Divergent synthesis pathways for 3-(2,3-dimethylphenyl)benzaldehyde.[1][2][3][4]

Detailed Protocols

Module A: Reductive Amination (The "Gold Standard")

Rationale: This is the most frequent transformation for this scaffold in medicinal chemistry. We utilize Sodium Triacetoxyborohydride (STAB) because it allows for "one-pot" processing without isolating the imine, and it is mild enough to tolerate the biaryl linkage.

Reagents:

-

Substrate: 3-(2,3-dimethylphenyl)benzaldehyde (1.0 equiv)

-

Amine: Primary or Secondary amine (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

-

Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Protocol:

-

Imine Formation: In a dry vial, dissolve the aldehyde (100 mg, 0.43 mmol) in DCE (4 mL). Add the amine (0.47 mmol) followed by Acetic Acid (25 µL). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: The solution may turn slightly yellow/cloudy as the imine/iminium forms.

-

-

Reduction: Add STAB (128 mg, 0.60 mmol) in one portion. The reaction will effervesce slightly.

-

Incubation: Seal and stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 of the amine; the imine intermediate is often unstable on LCMS).

-

Workup (Optimized for Lipophilic Biaryls):

-

Quench with saturated aqueous NaHCO₃ (5 mL).

-

Extract with DCM (3 x 5 mL). Note: Avoid Diethyl Ether as the biaryl product is highly soluble in chlorinated solvents.

-

Wash combined organics with Brine. Dry over Na₂SO₄.

-

-

Purification: Flash chromatography.

-

Tip: Use a gradient of DCM:MeOH (0-5%) with 1% NH₄OH additive to prevent streaking of the amine.

-

Module B: Pinnick Oxidation (Aldehyde Carboxylic Acid)

Rationale: The resulting 3-(2,3-dimethylphenyl)benzoic acid is a versatile building block for amide coupling. Pinnick oxidation is chosen over Permanganate or Jones reagent to avoid oxidizing the benzylic methyl groups on the 2,3-dimethyl ring.

Protocol:

-

Setup: Dissolve aldehyde (1.0 equiv) in t-Butanol (10 vol) and 2-Methyl-2-butene (scavenger, 10 equiv).

-

Oxidant Prep: Dissolve Sodium Chlorite (NaClO₂, 3.0 equiv) and Sodium Dihydrogen Phosphate (NaH₂PO₄, 3.0 equiv) in Water (5 vol).

-

Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C.

-

Reaction: Warm to RT and stir for 2–4 hours. The mixture will become biphasic.

-

Workup:

-

Acidify aqueous layer to pH 3 with 1N HCl.

-

Extract with Ethyl Acetate.

-

Critical Step: The product is a bulky lipophilic acid. It may precipitate at the interface. Ensure full solubilization during extraction.

-

Performance Data & Troubleshooting

Table 1: Solvent & Reagent Compatibility Matrix

| Parameter | Recommendation | Rationale |

| Solvent (Reductive Amination) | DCE or DCM | Excellent solubility for the biaryl core; DCE promotes imine formation. |

| Solvent (Coupling) | DMF or NMP | If reacting the acid product, avoid THF/DCM mixtures; the biaryl acid aggregates. |

| Purification Phase | C18 (Reverse Phase) | Preferred. The high lipophilicity (cLogP >4) makes Normal Phase difficult (fast elution). Use Water/Acetonitrile + 0.1% Formic Acid. |

| Detection (UV) | 254 nm | The biaryl system has strong UV absorbance. |

Common Pitfalls

-

Incomplete Conversion in Reductive Amination:

-

Cause: Steric bulk of the incoming amine + lipophilicity of the aldehyde.

-

Fix: Switch solvent to THF/MeOH (1:1) or use Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis acid to force imine formation before adding the reducing agent.

-

-

"Greasy" Impurities:

-

The 2,3-dimethylphenyl group adds significant non-polar character. Excess starting material (aldehyde) is hard to separate from the product amine on silica.

-

Fix: Use Scavenger Resins (e.g., PS-TsNHNH2) to remove unreacted aldehyde post-reaction.

-

Mechanistic Insight (Graphviz)

The following diagram illustrates the Reductive Amination mechanism, highlighting the role of the acid catalyst in activating the specific biaryl-aldehyde complex.

Figure 2: Mechanistic pathway for Reductive Amination using STAB.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Pinnick, H. W., et al. (1981). "Oxidation of aldehydes to carboxylic acids." Tetrahedron, 37(11), 2091-2096. Link

-

Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384-5427. Link (Context for biaryl sterics).

-

ChemicalBook. (n.d.). "3-(2,3-Dimethylphenyl)benzaldehyde Properties and CAS 885964-91-0." Link

Sources

Synthesis of Atropisomeric Biaryl Ligands from Benzaldehydes: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Axial Chirality

Atropisomeric biaryl ligands, molecules possessing axial chirality arising from restricted rotation around a C-C bond, are of paramount importance in modern chemistry. Their unique three-dimensional structures are pivotal in asymmetric catalysis, where they can induce high levels of stereoselectivity in chemical transformations. This has profound implications in drug discovery and development, where the chirality of a molecule can dictate its pharmacological activity. The aldehyde functionality, a versatile synthetic handle, makes atropisomeric biaryl aldehydes particularly valuable precursors for the synthesis of a diverse array of complex chiral molecules and ligands.[1][2][3] This guide provides an in-depth exploration of modern synthetic strategies for constructing these valuable molecular scaffolds, with a specific focus on methods starting from readily available benzaldehydes.

The Synthetic Challenge: Controlling Axial Chirality

The controlled synthesis of a single atropisomer presents a significant challenge. Traditional methods often rely on the resolution of a racemic mixture, which is inherently inefficient, or the use of stoichiometric chiral auxiliaries, which can be costly and generate significant waste.[4][5] Consequently, the development of catalytic asymmetric methods for the direct synthesis of atropisomeric biaryls is a highly sought-after goal in organic synthesis. These modern approaches aim to transfer the stereochemical information from a chiral catalyst to the biaryl product with high fidelity, affording enantiomerically enriched compounds directly.

Modern Synthetic Strategies from Benzaldehydes

Recent advancements have led to several powerful strategies for the atroposelective synthesis of biaryl ligands from benzaldehyde derivatives. These can be broadly categorized into:

-

Catalytic Asymmetric Coupling Reactions: These methods involve the direct coupling of two aryl fragments, where one or both are derived from a benzaldehyde. The stereochemistry of the newly formed chiral axis is controlled by a chiral catalyst.

-

Desymmetrization of Prochiral Biaryl Dialdehydes: In this approach, a symmetric biaryl dialdehyde is selectively transformed into a chiral mono-aldehyde by a chiral catalyst, thereby breaking the molecule's symmetry and establishing the chiral axis.[6]

-

Dynamic Kinetic Resolution: This strategy is employed when the atropisomers can interconvert under the reaction conditions. A chiral catalyst selectively reacts with one enantiomer of the racemic starting material, while the other enantiomer continuously racemizes, allowing for a theoretical yield of 100% of the desired product.[7][8]

The following sections will delve into specific protocols and the underlying principles of these cutting-edge methodologies.

Protocol 1: Nickel-Catalyzed Enantioselective Reductive Homocoupling of ortho-Chlorinated Aryl Aldehydes

This protocol details a highly efficient method for the synthesis of axially chiral biaryl dialdehydes through the reductive Ullmann coupling of ortho-chlorinated benzaldehydes. This approach, developed by Perveen et al., utilizes a chiral 2,2'-bipyridine ligand to induce high enantioselectivity.[9] The resulting biaryl dialdehydes are versatile intermediates for the synthesis of a wide range of chiral ligands and catalysts.[9]

Scientific Rationale:

The key to this transformation is the chiral nickel catalyst, which coordinates to the ortho-chlorinated aryl aldehyde. The chiral ligand creates a stereochemically defined environment around the metal center, dictating the facial selectivity of the oxidative addition and subsequent reductive elimination steps. This leads to the preferential formation of one atropisomer of the biaryl product. The use of a reducing agent, such as manganese powder, is crucial for the catalytic cycle to proceed.

Experimental Workflow:

Caption: General workflow for the Ni-catalyzed reductive homocoupling.

Detailed Protocol:

Materials:

-

ortho-Chlorinated benzaldehyde derivative (1.0 equiv)

-

Chiral 2,2'-bipyridine ligand (e.g., (+)-DTB-SBpy) (0.1 equiv)

-

NiBr₂·diglyme (0.1 equiv)

-

Manganese powder (activated) (3.0 equiv)

-

Dry N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for air-sensitive reactions (Schlenk tube, etc.)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the ortho-chlorinated benzaldehyde (e.g., 0.2 mmol), the chiral 2,2'-bipyridine ligand (0.02 mmol), NiBr₂·diglyme (0.02 mmol), and activated manganese powder (0.6 mmol).

-

Add dry DMF (2.0 mL) via syringe.

-